N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S2/c1-15(32)30-12-11-18-21(14-30)37-27(24(18)26-28-19-7-2-3-8-20(19)36-26)29-25(35)16-5-4-6-17(13-16)31-22(33)9-10-23(31)34/h2-8,13H,9-12,14H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRHLGXZTFORRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzothiazole moiety linked to a tetrahydrothieno-pyridine structure and a pyrrolidine derivative. The compound's structure is significant for its biological activity due to the presence of multiple functional groups that may interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Knoevenagel Condensation : This method is often employed to form the benzothiazole derivatives.
- Cyclization Reactions : These reactions help in forming the tetrahydrothieno and pyrrolidine rings.
- Acetylation : The introduction of the acetyl group enhances lipophilicity and biological activity.
The synthetic pathways have been optimized to yield high purity and yield of the desired compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have shown significant inhibitory activity against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | NT | 0.32 |
| 7e | 9.2 ± 1.5 | 0.09 |
These results indicate that modifications in the structure can lead to enhanced potency against resistant strains of bacteria .
Anticancer Activity
Benzothiazole derivatives are also being explored for their anticancer properties. The compound has shown selective inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study : A series of compounds structurally related to this compound demonstrated significant inhibition of CDK4 and CDK6 with IC50 values in low micromolar ranges .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Intercalation : The planar structure allows for intercalation between DNA base pairs, potentially disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Tetrahydrothieno[2,3-c]pyridine Family
The most closely related compound is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) from . Key differences include:
- Position 6 substituent : The target compound has an acetyl group, whereas Compound 3 has an isopropyl group.
- Benzamide modification : The target compound includes a 3-(2,5-dioxopyrrolidin-1-yl)benzamide, absent in Compound 3.
Benzo[d]thiazol-2-yl-Benzamide Derivatives
describes N-({1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, which share the benzo[d]thiazol and benzamide motifs but lack the tetrahydrothieno[2,3-c]pyridine core. These compounds exhibit broad bioactivity, including enzyme inhibition (e.g., kinases, proteases) and ion channel modulation (Table 4 in ). Notably:
- Substituent position : The target compound’s 3-(2,5-dioxopyrrolidin-1-yl) group may confer higher specificity for APE1 compared to the 2/4-substituted benzamides in , which show promiscuous binding.
- Bioactivity scores : While ’s derivatives have moderate scores for enzyme inhibition (EI: 0.45–0.75), the target compound’s fused heterocyclic system likely enhances APE1 selectivity.
Research Findings and Implications
APE1 Inhibition and Therapeutic Potential
APE1 overexpression in gliomas correlates with resistance to alkylating agents and radiation . However, unlike Compound 3 , its in vivo efficacy remains unvalidated.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can its purity be ensured during synthesis?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. Key steps include:
- Amide bond formation : Coupling of the benzamide moiety with the thieno-pyridine core under anhydrous conditions .
- Acetylation : Introduction of the acetyl group at the 6-position of the tetrahydrothieno ring using acetyl chloride or acetic anhydride .
- Purity control : Post-synthesis purification via column chromatography, followed by validation using HPLC (≥95% purity) and NMR (e.g., verifying absence of residual solvents like DMF) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry :
- ¹H NMR : Identify protons in the benzo[d]thiazole (δ 7.5–8.1 ppm), tetrahydrothieno (δ 2.8–3.5 ppm), and pyrrolidin-2,5-dione (δ 2.1–2.3 ppm) groups .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and acetyl C=O (~1730 cm⁻¹) .
- High-resolution MS : Validate molecular weight (e.g., calculated [M+H]⁺ = 547.18) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines):
- Use dose-response curves (IC₅₀ calculation) and compare to reference inhibitors (e.g., staurosporine for kinases) .
- Monitor solubility issues with DMSO stocks; ensure ≤0.1% DMSO in final assays to avoid cytotoxicity .
Advanced Research Questions
Q. How can synthetic yield be optimized without compromising stereochemical integrity?
- Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading:
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate findings using orthogonal assays and structural analogs:
- Example : If one study reports potent kinase inhibition (IC₅₀ = 50 nM) but another shows no activity, synthesize analogs with modified pyrrolidin-2,5-dione or acetyl groups to isolate critical pharmacophores .
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) to identify confounding variables .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):
Q. What advanced techniques characterize its stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS :
- Key finding : The acetyl group hydrolyzes at pH < 5, forming a carboxylic acid derivative; stabilize with lyophilized formulations .
Tables for Critical Data
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCl, HOBt, DMF, 25°C | 65 | 92% |
| Acetylation | Ac₂O, pyridine, 60°C | 78 | 95% |
| Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | 85 | 98% |
| Data derived from |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC₅₀/EC₅₀ (nM) | Notes |
|---|---|---|---|
| Kinase inhibition | PARP-1 | 50 ± 5 | ATP-competitive |
| Cytotoxicity | HeLa | 1200 ± 150 | Low solubility in media |
| Data derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
